molecular formula C17H23N3O2S B12678863 2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one CAS No. 83803-39-8

2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one

Cat. No.: B12678863
CAS No.: 83803-39-8
M. Wt: 333.5 g/mol
InChI Key: LVAIVRSLROYZNU-UHFFFAOYSA-N
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Description

2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a heptylthio group attached to a triazole ring, which is further connected to a hydroxyphenyl ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Heptylthio Group: The heptylthio group can be introduced via a nucleophilic substitution reaction using heptylthiol and an appropriate leaving group on the triazole ring.

    Attachment of the Hydroxyphenyl Ethanone Moiety: The final step involves the coupling of the triazole derivative with a hydroxyphenyl ethanone precursor through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the triazole ring to a dihydrotriazole.

    Substitution: The heptylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The heptylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyphenyl ethanone moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one
  • 2-(3-(Ethylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one
  • 2-(3-(Propylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one

Uniqueness

The uniqueness of 2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one lies in its heptylthio group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

83803-39-8

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

2-(3-heptylsulfanyl-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethanone

InChI

InChI=1S/C17H23N3O2S/c1-2-3-4-5-8-11-23-17-18-13-20(19-17)12-16(22)14-9-6-7-10-15(14)21/h6-7,9-10,13,21H,2-5,8,11-12H2,1H3

InChI Key

LVAIVRSLROYZNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NN(C=N1)CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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